2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid
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Overview
Description
“2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 1152516-63-6 . It has a molecular weight of 255.29 . The IUPAC name for this compound is 2-(isobutylsulfanyl)-5-nitrobenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4S/c1-7(2)6-17-10-4-3-8(12(15)16)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) . This code represents the structure of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It is usually in stock.Scientific Research Applications
Photosensitive Protecting Groups
The compound 2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid falls under the category of photosensitive protecting groups, which are crucial in synthetic chemistry. Such compounds are in a developmental stage but promise significant potential for future applications. They enable selective protection and deprotection of functional groups in molecules, which is essential for complex chemical synthesis. The use of photosensitive protecting groups like 2-nitrobenzyl, 3-nitrophenyl, and others has been reviewed, highlighting their importance in the synthesis process and their promising future in the field (Amit, Zehavi, & Patchornik, 1974).
Analytical Methods in Antioxidant Activity
The role of compounds related to this compound extends into the analysis of antioxidant activity. Various analytical methods have been developed to determine antioxidant capacity, which is crucial for understanding the implications of antioxidants in food engineering, medicine, and pharmacy. These methods rely on chemical reactions and spectrophotometry to assess the kinetics or equilibrium state of antioxidant activities, crucial for evaluating the effectiveness of compounds like this compound in scavenging free radicals (Munteanu & Apetrei, 2021).
Synthesis and Stability Studies
Research on compounds similar to this compound includes the study of their synthesis, stability, and degradation pathways. For example, studies on nitisinone, a related compound, have focused on its stability under various conditions and its degradation products. Such research is essential for understanding the chemical properties and potential applications of these compounds in medicine and environmental science (Barchańska et al., 2019).
Environmental Impact and Degradation
The environmental fate and degradation of chemically related compounds, such as parabens, have been extensively studied to understand their behavior and impact in aquatic environments. This research is relevant to this compound as it helps gauge the environmental safety, degradation pathways, and potential effects of related compounds on ecosystems and human health. Studies have shown that while some compounds are biodegradable and present low risk, continuous monitoring and evaluation are necessary to ensure environmental safety (Haman et al., 2015).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-7(2)6-17-10-4-3-8(12(15)16)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYDWBFHNODZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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